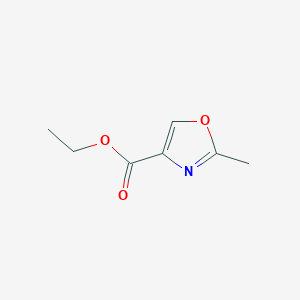
碘化钙
描述
Calcium iodide (chemical formula CaI2) is the ionic compound of calcium and iodine. This colorless deliquescent solid is a salt that is highly soluble in water. Its properties are similar to those for related salts, such as calcium chloride . It is used in photography and is also used in cat food as a source of iodine .
Synthesis Analysis
Calcium iodide is commonly synthesized through the direct reaction of its constituent elements, calcium and iodine. This reaction involves the combination of calcium metal with iodine under heat, which results in the formation of calcium iodide . The chemical equation for this reaction can be represented as:
It can also be prepared from calcium carbonate or calcium oxide with hydroiodic acid (HI) . These reactions yield a hydrated form of calcium iodide, often represented as .Molecular Structure Analysis
Calcium iodide has a hexagonal crystalline structure that is composed of calcium cations (Ca2+) and iodide anions (I−) held together by ionic bonds. The calcium ions are located at the centers of hexagonal prisms, with the iodide ions occupying the vertices of the prism .
Chemical Reactions Analysis
Calcium iodide can be formed by treating calcium carbonate, calcium oxide, or calcium hydroxide with hydroiodic acid . The chemical equation for this reaction can be represented as:
Calcium iodide slowly reacts with oxygen and carbon dioxide in the air, liberating iodine, which is responsible for the faint yellow color of impure samples . The chemical equation for this reaction can be represented as:Physical and Chemical Properties Analysis
The molar mass of calcium iodide is 293.887 g/mol, indicating that one molecule of this compound comprises one calcium atom (Ca) and two iodine atoms (I) . Calcium iodide is a white or greyish-white crystalline solid in its pure form, but it can also appear yellow when exposed to air due to the oxidation of iodide ions to iodine . It is soluble in water and alcohol due to its ionic nature, resulting in the formation of hydrated ions .
科学研究应用
有机合成:酯水解
碘化钙用作 Fmoc 保护氨基酯水解中的保护剂。该过程对于修饰氨基酸至关重要,这是固相肽合成 (SPPS) 中的重要一步。 CaI2 的使用允许温和的正交酯水解条件,这对于在不损坏其他敏感官能团的情况下创建 SPPS 准备的氨基酸至关重要 .
药物化学:药物制造
在健康科学行业,碘化钙在各种医药产品的制造中都有应用。它用于药物的合成,尤其是那些需要碘作为关键成分的药物。 它在药物合成中的作用至关重要,因为它具有反应性和与碘形成稳定化合物的能力 .
放射学:造影剂
碘化钙用于生产用于放射学的造影剂。由于其高原子序数,碘具有优异的放射不透明性,这对于清晰成像是必要的。 CaI2 作为一种稳定的碘化合物,适合用于在放射学程序中帮助可视化体内结构的造影剂 .
抗菌应用:消毒
碘的抗菌特性使碘化钙成为消毒剂和伤口护理产品配方中的宝贵成分。 它对多种微生物有效,并在医疗保健环境中用于灭菌和感染控制 .
绿色化学:合成中的催化剂
碘化钙在绿色化学应用中用作催化剂。它用于从生物衍生的环氧化合物和二氧化碳合成三取代环状碳酸酯。 这种催化过程通常在可见光照射下进行,是利用 CaI2 进行环境友好的化学反应的一个例子 .
材料科学:闪烁体开发
在材料科学中,掺钙碘化铯 (CsI) 闪烁体被开发用于伽马射线光谱学。碘化钙被添加到碘化铯中以增强闪烁体的发光特性。 这些闪烁体对于在各种科学和医疗应用中检测和测量伽马辐射至关重要 .
安全和危害
Although it’s not highly toxic, calcium iodide can cause skin and eye irritation upon direct contact. It may also be harmful if ingested or inhaled, causing irritation to the gastrointestinal and respiratory tracts . It is advised to handle calcium iodide in a well-ventilated area or under a fume hood to prevent inhalation . Wearing appropriate protective clothing, including gloves and safety goggles, is crucial when handling this compound to prevent skin and eye contact .
作用机制
Target of Action
Calcium iodide (CaI2) is an ionic compound of calcium and iodine . It doesn’t have a specific biological target in the body. Calcium is essential for muscle function, nerve transmission, intracellular signaling, and hormonal secretion . Iodine, on the other hand, is a key component of thyroid hormones, which regulate metabolic processes in the body .
Mode of Action
The mode of action of calcium iodide primarily involves the dissociation of the compound into calcium and iodide ions in solution . These ions can then participate in various biochemical reactions. For instance, iodide ions can be actively transported into the thyroid gland, where they are used in the synthesis of thyroid hormones .
Biochemical Pathways
Calcium and iodide ions, once dissociated from calcium iodide, can influence several biochemical pathways. Calcium ions are involved in signal transduction pathways, and they regulate a wide array of physiological processes, including muscle contraction and neurotransmitter release . Iodide ions, on the other hand, are crucial for the synthesis of thyroid hormones, which regulate metabolic processes in the body .
Pharmacokinetics
The pharmacokinetics of calcium iodide involves its absorption, distribution, metabolism, and excretion (ADME). When ingested, calcium iodide dissolves in the gastrointestinal tract and dissociates into calcium and iodide ions . These ions are then absorbed into the bloodstream. The distribution of these ions in the body depends on various factors, including the presence of specific transporters and the physiological needs of different tissues The excretion of these ions occurs mainly through the kidneys .
Result of Action
The primary result of calcium iodide’s action in the body is the provision of calcium and iodide ions. These ions play vital roles in various physiological processes. Calcium ions are crucial for bone health, muscle function, and nerve transmission . Iodide ions are essential for the synthesis of thyroid hormones, which regulate the body’s metabolism .
Action Environment
The action of calcium iodide can be influenced by various environmental factors. For instance, the presence of other ions in the body can affect the dissociation of calcium iodide and the subsequent absorption of calcium and iodide ions . Additionally, the pH of the body’s fluids can influence the solubility and ionization of calcium iodide . The body’s physiological state, such as the levels of thyroid hormones, can also affect the uptake and utilization of iodide ions .
生化分析
Biochemical Properties
Calcium iodide plays a role in various biochemical reactions. It can be formed by treating calcium carbonate, calcium oxide, or calcium hydroxide with hydroiodic acid . Calcium iodide slowly reacts with oxygen and carbon dioxide in the air, liberating iodine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of calcium iodide may change over time due to its reactivity with oxygen and carbon dioxide . This could potentially lead to changes in its stability, degradation, and long-term effects on cellular function.
属性
IUPAC Name |
calcium;diiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ca.2HI/h;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMYWSMUMWPJLR-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ca+2].[I-].[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaI2 | |
| Record name | calcium iodide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Calcium_iodide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2064945 | |
| Record name | Calcium iodide (CaI2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10102-68-8 | |
| Record name | Calcium iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10102-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Calcium iodide (CaI2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Calcium iodide (CaI2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.238 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALCIUM IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EKI9QEE2H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the molecular formula and weight of calcium iodide?
A1: The molecular formula of calcium iodide is CaI2. Its molecular weight is 293.89 g/mol.
Q2: Is there spectroscopic data available for calcium iodide?
A: Yes, studies have investigated the spectral characteristics of calcium iodide crystals. Research indicates that the presence of oxygen and hydrogen-containing impurities can significantly influence the X-ray luminescence, thermo- and photostimulated luminescence of these crystals.
Q3: Is calcium iodide stable under moisture?
A: Calcium iodide is known to be highly hygroscopic. This means it readily absorbs moisture from the air.
Q4: Are there any known stable calcium iodide complexes?
A: Yes, researchers have successfully synthesized a chiral calcium iodide complex using a pybox ligand. This complex exhibits stability in the presence of moisture and oxygen.
Q5: Can calcium iodide be used as a catalyst?
A: Yes, calcium iodide has shown promising catalytic properties in various organic reactions. For example, it effectively catalyzes the photooxidative oxylactonization of oxocarboxylic acids using molecular oxygen as the terminal oxidant. It has also been successfully employed in the tandem oxidation/rearrangement of β-ketoesters to tartronic esters with molecular oxygen under visible light irradiation.
Q6: Can calcium iodide catalyze reactions involving carbon dioxide?
A: Research indicates that a catalytic system combining calcium iodide and 18-crown-6 ether efficiently facilitates the addition of carbon dioxide (CO2) to both terminal and internal epoxides. Another study highlighted that a calcium-based catalytic system, incorporating calcium iodide, a dicyclohexyl-functionalized 18-crown-6 ether, and triphenylphosphane, can effectively synthesize challenging internal and trisubstituted cyclic carbonates from bio-derived epoxides and CO2 under mild conditions.
Q7: How does calcium iodide interact with biological systems?
A: Research suggests that calcium iodide, when administered orally, demonstrates a distinct interaction with the bronchial system. Studies involving patients with bronchopulmonary diseases revealed that oral administration of calcium iodide led to a higher concentration of iodine in bronchial secretions compared to potassium iodide. This suggests a potential mechanism for its expectorant properties.
Q8: Does calcium iodide impact thyroid activity?
A: Studies on broiler chickens indicate that calcium iodide can modulate thyroid gland activity. The administration of calcium iodide led to significant changes in plasma thyroid hormone (T3, T4) concentrations, suggesting its potential as a modulator of thyroid function in these animals. ,
Q9: How does the structure of calcium iodide relate to its activity?
A: While specific SAR studies on calcium iodide itself are limited in the provided research, the synthesis and study of various calcium complexes offer insights. For instance, modifications to the amidinate ligands in calcium complexes led to diverse structures and reactivity. This highlights the influence of ligand structure on the overall properties and behavior of calcium compounds.
Q10: What are the applications of calcium iodide in scintillators?
A: Double salt iodides, including cesium barium iodide (CBI), cesium calcium iodide (CCI), and barium bromine iodide (BBI), are being explored for their scintillation properties. Their high density and atomic number make them suitable for detecting energetic particles, particularly gamma rays. Further research focuses on optimizing the scintillation properties of metal halides, including potassium calcium iodide (KCaI3:Eu2+), through defect engineering using codoping strategies.
Q11: Is calcium iodide used in any industrial processes?
A: Calcium iodide plays a role in a proposed thermochemical process for hydrogen and oxygen production from water. This four-step cycle utilizes reactions involving calcium oxide (CaO) and iodine (I2), highlighting the potential of calcium iodide in sustainable energy applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![1-Bromo-4-[4-(4-bromophenyl)sulfonyloxybut-2-ynoxysulfonyl]benzene](/img/structure/B167347.png)


